4-Ethynyl-2-isopropoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-isopropoxybenzoic acid is an aromatic carboxylic acid compound It is characterized by the presence of an ethynyl group at the 4-position and an isopropoxy group at the 2-position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-isopropoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of the Ethynyl Group: The ethynyl group can be introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction, where the hydroxyl group of the benzoic acid derivative reacts with isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-isopropoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or ketone.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of 4-carboxy-2-isopropoxybenzoic acid.
Reduction: Formation of 4-ethyl-2-isopropoxybenzoic acid.
Substitution: Formation of various substituted derivatives, such as 4-nitro-2-isopropoxybenzoic acid.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe to study biological processes involving aromatic carboxylic acids.
Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-isopropoxybenzoic acid would depend on its specific application. For example, if it is used as a pharmacological agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The ethynyl and isopropoxy groups may play a role in modulating the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzoic acid: Lacks the isopropoxy group, which may affect its reactivity and applications.
2-Isopropoxybenzoic acid:
4-Isopropoxybenzoic acid: Similar to 2-isopropoxybenzoic acid but with the isopropoxy group at a different position.
Uniqueness
4-Ethynyl-2-isopropoxybenzoic acid is unique due to the presence of both the ethynyl and isopropoxy groups on the benzoic acid ring. This combination of functional groups can impart distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-ethynyl-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C12H12O3/c1-4-9-5-6-10(12(13)14)11(7-9)15-8(2)3/h1,5-8H,2-3H3,(H,13,14) |
InChI Key |
DBMAWMOLWJASFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.